molecular formula C10H18ClNO B3001285 (1R)-2,2-Dimethyl-1-(5-methylfuran-2-YL)propan-1-amine hydrochloride CAS No. 2170760-93-5

(1R)-2,2-Dimethyl-1-(5-methylfuran-2-YL)propan-1-amine hydrochloride

Cat. No.: B3001285
CAS No.: 2170760-93-5
M. Wt: 203.71
InChI Key: BJFVIVHEQCLSHF-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-2,2-Dimethyl-1-(5-methylfuran-2-YL)propan-1-amine hydrochloride is a chemical compound with the molecular formula C8H14ClNO It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom

Scientific Research Applications

(1R)-2,2-Dimethyl-1-(5-methylfuran-2-YL)propan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2-Dimethyl-1-(5-methylfuran-2-YL)propan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-methylfuran-2-carbaldehyde.

    Formation of Intermediate: The aldehyde is then subjected to a reductive amination reaction with 2,2-dimethylpropan-1-amine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2-Dimethyl-1-(5-methylfuran-2-YL)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted amine derivatives.

Mechanism of Action

The mechanism of action of (1R)-2,2-Dimethyl-1-(5-methylfuran-2-YL)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride
  • 1-(5-methylfuran-2-yl)propan-1-amine

Uniqueness

(1R)-2,2-Dimethyl-1-(5-methylfuran-2-YL)propan-1-amine hydrochloride is unique due to its specific structural features, such as the presence of the 2,2-dimethyl group and the furan ring. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c1-7-5-6-8(12-7)9(11)10(2,3)4;/h5-6,9H,11H2,1-4H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFVIVHEQCLSHF-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)[C@@H](C(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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